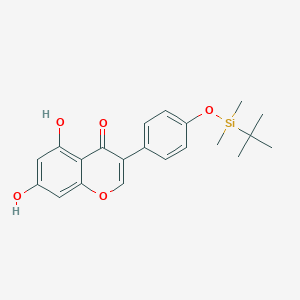

4'-O-tert-Butyldimethylsilyl Genistein

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-tert-Butyldimethylsilyl Genistein typically involves the protection of the hydroxyl group at the 4’ position of genistein. This is achieved by reacting genistein with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 4’-O-tert-Butyldimethylsilyl Genistein are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

化学反応の分析

Types of Reactions

4’-O-tert-Butyldimethylsilyl Genistein can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

科学的研究の応用

Pharmacological Applications

Antioxidant Properties

4'-O-tert-Butyldimethylsilyl Genistein exhibits potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals, thus protecting cellular components from oxidative damage .

Cancer Research

Genistein and its derivatives are extensively studied for their anti-cancer properties. The modified compound enhances the bioavailability and stability of genistein, making it a promising candidate in cancer therapeutics. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Hormonal Modulation

As a phytoestrogen, this compound interacts with estrogen receptors, potentially offering therapeutic benefits in hormone-related conditions such as breast cancer and menopausal symptoms. Its application in hormone replacement therapies is being explored due to its ability to mimic estrogenic activity .

Analytical Chemistry

Chromatographic Techniques

The compound is frequently utilized as a standard or internal reference in high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for analyzing phytoestrogens in biological matrices. Its derivatization improves the sensitivity and specificity of these analytical techniques, facilitating the accurate quantification of genistein and its metabolites .

Bioavailability Studies

Recent studies have employed this compound in pharmacokinetic research to assess the absorption and metabolism of genistein in vivo. A notable study developed a UPLC-MS/MS method that successfully quantified genistein and its conjugates in mouse blood samples, demonstrating its utility in bioavailability assessments .

Environmental Science

Endocrine Disruption Studies

The compound is also relevant in environmental toxicology, particularly in studies assessing the impact of environmental estrogens on wildlife and human health. Its use allows for the examination of how synthetic and natural estrogens affect endocrine systems, contributing to the understanding of pollution's effects on reproductive health .

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antioxidant properties | Scavenges free radicals; protects cells |

| Cancer Research | Anti-cancer effects | Inhibits proliferation; induces apoptosis |

| Hormonal Modulation | Phytoestrogen activity | Mimics estrogen; potential for hormone therapy |

| Analytical Chemistry | Standard for HPLC/UPLC | Enhances sensitivity for quantifying metabolites |

| Bioavailability Studies | Pharmacokinetic assessments | Validated UPLC-MS/MS method for genistein |

| Environmental Science | Endocrine disruption research | Examines effects of estrogens on health |

Case Studies

-

Pharmacokinetics of Genistein

A study focused on developing a sensitive UPLC-MS/MS method to quantify genistein and its metabolites in mice. The method allowed for low sample volumes and high sensitivity, indicating that oral bioavailability was approximately 24% after administration . -

Antioxidant Efficacy Assessment

Research demonstrated that this compound effectively reduced oxidative stress markers in cell cultures, supporting its potential use as a therapeutic agent against oxidative damage-related diseases . -

Environmental Impact Study

An investigation into the effects of phytoestrogens on aquatic life showed that compounds like this compound could disrupt endocrine functions, emphasizing the need for further studies on environmental safety .

作用機序

The mechanism of action of 4’-O-tert-Butyldimethylsilyl Genistein involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in cancer research or inflammation studies .

類似化合物との比較

Similar Compounds

Genistein: The parent compound, a natural isoflavone found in soybeans.

4’-O-Methyl Genistein: Another derivative with a methyl group instead of the tert-butyldimethylsilyl group.

4’-O-Ethyl Genistein: A derivative with an ethyl group at the 4’ position.

Uniqueness

4’-O-tert-Butyldimethylsilyl Genistein is unique due to the presence of the tert-butyldimethylsilyl group, which provides increased stability and lipophilicity compared to other derivatives. This makes it particularly useful in certain chemical reactions and industrial applications .

生物活性

Introduction

4'-O-tert-Butyldimethylsilyl Genistein is a synthetic derivative of genistein, a naturally occurring isoflavone found predominantly in soybeans. This compound is notable for its enhanced stability and solubility due to the presence of tert-butyldimethylsilyl groups. The biological activity of this compound encompasses various mechanisms, including modulation of enzyme activity, influence on gene expression, and effects on cellular signaling pathways. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

The mechanism of action for this compound primarily involves its interaction with several molecular targets:

- Enzyme Modulation : It can inhibit various enzymes such as tyrosine kinases and topoisomerases, which are crucial in cell growth regulation .

- Gene Expression : The compound influences the expression of genes involved in cell cycle regulation and apoptosis, potentially affecting cancer cell proliferation.

- Cellular Signaling Pathways : It affects pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects in various diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Research :

- In studies examining the effects of genistein derivatives on cancer cells, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

- Reproductive Health :

-

Inflammation :

- A study highlighted the anti-inflammatory properties of genistein derivatives, including this compound. It was found to reduce levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its potential use in treating inflammatory diseases .

Detailed Research Findings

Recent studies have provided insights into the specific effects of this compound:

- Mitochondrial Modulation : Genistein has been shown to enhance mitochondrial function by increasing ATP production and reducing oxidative stress markers in various cell types .

- Estrogen Receptor Interaction : Similar to its parent compound genistein, it exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), which may explain some of its biological effects, including those related to reproductive health .

Table 2: Effects on Cellular Functions

特性

IUPAC Name |

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWULIBHDSWRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464940 | |

| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470666-97-8 | |

| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。